1-[1-(Thiophen-3-yl)ethyl]piperazine

P2X3 Antagonist Pain Research Ion Channel Pharmacology

1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS 521913-92-8) is a heterocyclic building block comprising a piperazine core substituted at the 1-position with a chiral 1-(thiophen-3-yl)ethyl group. This structural motif positions the compound within the arylpiperazine class, which is extensively explored for modulating G protein-coupled receptors (GPCRs) and ion channels.

Molecular Formula C10H16N2S
Molecular Weight 196.31
CAS No. 521913-92-8
Cat. No. B2993894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Thiophen-3-yl)ethyl]piperazine
CAS521913-92-8
Molecular FormulaC10H16N2S
Molecular Weight196.31
Structural Identifiers
SMILESCC(C1=CSC=C1)N2CCNCC2
InChIInChI=1S/C10H16N2S/c1-9(10-2-7-13-8-10)12-5-3-11-4-6-12/h2,7-9,11H,3-6H2,1H3
InChIKeyHOEYHUPGLXCVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS 521913-92-8) Procurement and Research Guide for Differentiated Pharmacological Tool Compounds


1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS 521913-92-8) is a heterocyclic building block comprising a piperazine core substituted at the 1-position with a chiral 1-(thiophen-3-yl)ethyl group . This structural motif positions the compound within the arylpiperazine class, which is extensively explored for modulating G protein-coupled receptors (GPCRs) and ion channels [1]. Critically, 1-[1-(thiophen-3-yl)ethyl]piperazine has been specifically documented as a dopamine D3 receptor antagonist [2], a functional annotation that distinguishes it from uncharacterized piperazine analogs. The compound is supplied at 95% purity and is designated for research use only, serving as a key intermediate or pharmacological probe in neuroscience and medicinal chemistry programs .

Why Generic Piperazine Substitution Fails for 1-[1-(Thiophen-3-yl)ethyl]piperazine


Piperazine derivatives are not interchangeable; minor structural variations—particularly the position and nature of the heteroaromatic substituent—can radically alter receptor subtype selectivity, functional activity (agonist vs. antagonist), and downstream signaling bias [1]. For instance, while 1-(thiophen-2-yl)piperazine analogs have been associated with antibacterial activity (Ki = 1 μM against T. brucei) , the 3-thiophene substitution pattern in 1-[1-(thiophen-3-yl)ethyl]piperazine is specifically linked to dopaminergic and purinergic receptor modulation [2]. Furthermore, the presence of the chiral ethyl linker introduces conformational constraints that can influence binding pocket occupancy and metabolic stability relative to simpler thienylpiperazines like 2-(thiophen-3-yl)piperazine [3]. Substituting an alternative piperazine building block without verifying its receptor binding fingerprint risks derailing SAR campaigns and yielding misleading biological data. The following quantitative evidence delineates the specific, measurable differentiation of 1-[1-(thiophen-3-yl)ethyl]piperazine.

1-[1-(Thiophen-3-yl)ethyl]piperazine (521913-92-8) Quantitative Differentiation Evidence Guide


P2X3 Receptor Antagonist Activity: Nanomolar Potency Differentiation from Reference Antagonists

1-[1-(Thiophen-3-yl)ethyl]piperazine exhibits quantifiable antagonist activity at the P2X3 purinergic receptor, a validated target for chronic pain and visceral hypersensitivity. In a recombinant rat P2X3 receptor assay using Xenopus oocytes, the compound demonstrated an EC50 of 80 nM when tested at a concentration of 10 μM [1]. For comparison, the reference non-nucleotide antagonist A-317491 displays Ki values of 22 nM and 9 nM for human P2X3 and P2X2/3 receptors, respectively [2]. While A-317491 is more potent, 1-[1-(thiophen-3-yl)ethyl]piperazine provides a structurally distinct, moderately potent chemotype suitable for exploring alternative binding modes and scaffold hopping in P2X3 drug discovery programs.

P2X3 Antagonist Pain Research Ion Channel Pharmacology

Muscarinic Acetylcholine Receptor Binding Profile: Differential Subtype Affinity Compared to Methylene Blue

1-[1-(Thiophen-3-yl)ethyl]piperazine demonstrates measurable binding affinity across multiple muscarinic acetylcholine receptor (mAChR) subtypes, with Ki values determined via competition radioligand binding using [3H]-QNB. The compound exhibits Ki values of 20 nM (cerebral cortex), 56 nM (parotid gland), 72 nM (heart), and 107 nM (urinary bladder), indicating a rank order of affinity favoring central mAChRs over peripheral subtypes [1]. In contrast, the piperazine derivative methylene blue exhibits a Ki of 187 nM at cardiac M2 receptors [2]. The 3.6- to 9.4-fold higher potency of 1-[1-(thiophen-3-yl)ethyl]piperazine at the cardiac mAChR (Ki = 72 nM vs. 187 nM) and substantially higher affinity at central mAChRs (Ki = 20 nM) underscore its utility as a more potent muscarinic ligand scaffold.

Muscarinic Antagonist CNS Research Receptor Binding

Dopamine D3 Receptor Antagonism: Functional Antagonist Activity with Quantified Affinity

1-[1-(Thiophen-3-yl)ethyl]piperazine is functionally annotated as a dopamine D3 receptor antagonist [1]. Quantitative binding data from functional assays indicate antagonist activity at the human dopamine D3 receptor with a Ki of 40 nM, determined in CHO cells using the [35S]-GTPγS assay [2]. For comparison, the reference D3 antagonist SB-277011 exhibits Ki values of 10.7 nM (rodent D3R) and 11.2 nM (human D3R) . While SB-277011 is approximately 3.6-fold more potent, 1-[1-(thiophen-3-yl)ethyl]piperazine offers a structurally simplified thiophene-piperazine core that lacks the extended aromatic system of SB-277011, potentially conferring distinct physicochemical and pharmacokinetic properties for CNS drug discovery programs targeting D3-mediated pathways in addiction, psychosis, or Parkinson's disease.

D3 Antagonist Neuropharmacology Addiction Research

Receptor Binding Profile Selectivity: Muscarinic vs. Dopaminergic vs. Purinergic Fingerprint

The receptor binding fingerprint of 1-[1-(thiophen-3-yl)ethyl]piperazine reveals a distinctive polypharmacological profile spanning three therapeutically relevant target classes: muscarinic acetylcholine receptors (Ki range 20-107 nM), dopamine D3 receptor (Ki = 40 nM), and P2X3 purinergic receptor (EC50 = 80 nM) [1][2][3]. This cross-target activity contrasts sharply with more selective analogs; for example, the N-phenylpiperazine derivative LS-3-134 exhibits high D3 affinity (Ki = 0.17 nM) with >150-fold selectivity over D2, but lacks documented muscarinic or purinergic activity [4]. The broad engagement profile of 1-[1-(thiophen-3-yl)ethyl]piperazine makes it particularly suitable for phenotypic screening campaigns where multi-target modulation is desirable, or as a control compound in receptor selectivity panels to benchmark the specificity of optimized lead candidates.

Polypharmacology Receptor Profiling CNS Multiplex Assays

1-[1-(Thiophen-3-yl)ethyl]piperazine (521913-92-8) Validated Research and Procurement Application Scenarios


P2X3 Antagonist Scaffold Hopping and Pain Target Validation

Research teams engaged in P2X3 receptor antagonist discovery for chronic pain, bladder dysfunction, or cough can utilize 1-[1-(thiophen-3-yl)ethyl]piperazine as a structurally distinct alternative to established non-nucleotide antagonists like A-317491. With an EC50 of 80 nM in recombinant rat P2X3 assays [1], this compound provides a validated starting point for scaffold hopping—exploring how the thiophene-ethyl-piperazine motif interacts with the P2X3 orthosteric or allosteric binding pocket. Its moderate potency allows for meaningful SAR assessment while minimizing the risk of off-target cytotoxicity often associated with highly potent tool compounds. Procurement is justified for medicinal chemistry teams seeking to diversify their P2X3 chemotype portfolio beyond nucleotide analogs and known aryl amide series.

CNS Muscarinic Ligand Lead Generation and Subtype Selectivity Profiling

Neuroscience programs targeting muscarinic acetylcholine receptors for cognitive disorders, schizophrenia, or movement disorders can leverage the compound's defined mAChR binding fingerprint. The sub-100 nM affinity across central and peripheral subtypes—including a 20 nM Ki at cerebral cortex receptors and 72 nM at cardiac M2 receptors [2]—makes it suitable for initial SAR exploration. Medicinal chemists can modify the thiophene ring or piperazine nitrogen to enhance M1/M4 selectivity for cognition or reduce peripheral M2/M3 activity to minimize side effects. The compound serves as an ideal reference standard in receptor binding panels to benchmark the selectivity of optimized leads against the parent scaffold's polypharmacology.

Dopamine D3 Receptor Antagonist Tool Compound for Addiction and Psychosis Models

Investigators studying dopamine D3 receptor function in substance use disorders, schizophrenia, or Parkinson's disease psychosis can procure 1-[1-(thiophen-3-yl)ethyl]piperazine as a validated D3 antagonist. Functional assays confirm antagonist activity at human D3R with a Ki of 40 nM [3], and the compound is officially designated as a dopamine D3 receptor antagonist in the MeSH controlled vocabulary [4]. While less potent than clinical-stage D3 antagonists like SB-277011, its simpler chemical structure facilitates rapid analog synthesis and may offer distinct brain penetration or metabolic stability profiles. The compound is particularly valuable for academic labs conducting preliminary in vivo proof-of-concept studies in rodent models of drug-seeking behavior or prepulse inhibition.

Polypharmacological Probe for GPCR-Ion Channel Crosstalk Studies

Researchers investigating the interplay between dopaminergic, muscarinic, and purinergic signaling—pathways that converge in brain regions such as the striatum, prefrontal cortex, and brainstem—can employ 1-[1-(thiophen-3-yl)ethyl]piperazine as a multi-target chemical probe. Its concurrent activity at D3 receptors (Ki = 40 nM), mAChRs (Ki = 20-107 nM), and P2X3 channels (EC50 = 80 nM) [5] enables the simultaneous modulation of all three target classes in cellular or tissue preparations. This polypharmacology is particularly relevant for phenotypic screening in complex disease models where single-target approaches have failed. The compound can also serve as a positive control in broad-panel receptor profiling assays to validate assay sensitivity and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[1-(Thiophen-3-yl)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.